molecular formula C34H61N15O11 B12579110 Glycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 646062-28-4

Glycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine

Katalognummer: B12579110
CAS-Nummer: 646062-28-4
Molekulargewicht: 855.9 g/mol
InChI-Schlüssel: UTYCJCJODYXAOZ-VUBDRERZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound with a unique structure that includes multiple amino acids and diaminomethylidene groups. This compound is of interest in various scientific fields due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene groups are introduced through specific protecting group strategies and coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process would include rigorous purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired peptide from by-products and impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Glycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids, potentially altering the peptide’s activity.

    Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Various amino acid derivatives and coupling reagents like HATU or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of sulfoxides or sulfonic acids, while reduction could result in the cleavage of disulfide bonds.

Wissenschaftliche Forschungsanwendungen

Glycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cellular signaling pathways and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Wirkmechanismus

The mechanism of action of Glycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets and pathways. The diaminomethylidene groups may play a role in binding to enzymes or receptors, modulating their activity. The peptide backbone allows for specific interactions with proteins, potentially influencing cellular processes such as signal transduction and gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Glycyl-L-leucyl-N~5~-(diaminomethylene)-L-ornithyl-L-phenylalanine
  • L-Seryl-L-tryptophyl-L-tyrosyl-L-α-glutamylglycyl-L-leucyl-N~5~-(diaminomethylene)-L-ornithine

Uniqueness

Glycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific sequence of amino acids and the presence of multiple diaminomethylidene groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

646062-28-4

Molekularformel

C34H61N15O11

Molekulargewicht

855.9 g/mol

IUPAC-Name

(2S)-2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C34H61N15O11/c1-18(2)12-21(46-24(51)13-35)29(56)47-19(6-3-9-40-33(36)37)28(55)48-22(17-50)31(58)49-11-5-8-23(49)30(57)44-15-26(53)42-14-25(52)43-16-27(54)45-20(32(59)60)7-4-10-41-34(38)39/h18-23,50H,3-17,35H2,1-2H3,(H,42,53)(H,43,52)(H,44,57)(H,45,54)(H,46,51)(H,47,56)(H,48,55)(H,59,60)(H4,36,37,40)(H4,38,39,41)/t19-,20-,21-,22-,23-/m0/s1

InChI-Schlüssel

UTYCJCJODYXAOZ-VUBDRERZSA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CN

Kanonische SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.